N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS2/c18-15-7-6-14(24-15)16(23)22(11-10-21-9-3-8-19-21)17-20-12-4-1-2-5-13(12)25-17/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPRLSGAMMYTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and benzothiazole intermediates, followed by their coupling with the chlorothiophene derivative under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-fluorothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 344.85 g/mol. Its structure includes a benzothiazole moiety, a thiophene ring, and a pyrazole group, which are known for their diverse biological activities.
Synthesis
Recent synthetic methodologies for benzothiazole derivatives have involved various reactions, including condensation and cyclization techniques. The synthesis of this compound typically involves the following steps:
- Formation of the benzothiazole core.
- Introduction of the chloro group at the 5-position.
- Attachment of the pyrazole moiety through an ethyl linker.
- Final carboxamide formation to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds containing benzothiazole and thiophene exhibit significant antimicrobial properties. For instance, similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism may involve upregulation of p53 expression and activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| HeLa | 2.41 | Caspase activation |
Anti-Tubercular Activity
Another area of interest is the anti-tubercular activity of benzothiazole derivatives. Compounds structurally similar to this compound have shown promising results against Mycobacterium tuberculosis. For example, certain derivatives exhibited IC50 values ranging from 1.35 to 4.00 µM against this pathogen.
Case Studies
A notable case study involved the evaluation of related compounds in a series of in vivo experiments that assessed their efficacy against various cancer models. The findings suggested that modifications to the benzothiazole and thiophene moieties could enhance biological activity and selectivity toward cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
